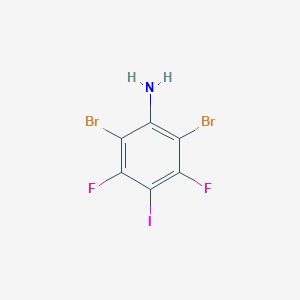
2,6-Dibromo-3,5-difluoro-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3,5-difluoro-4-iodoaniline is an organic compound with the molecular formula C6H2Br2F2IN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-difluoro-4-iodoaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3,5-difluoro-4-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex aromatic compounds .
Applications De Recherche Scientifique
2,6-Dibromo-3,5-difluoro-4-iodoaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3,5-difluoro-4-iodoaniline involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-4-iodoaniline: Similar in structure but lacks the bromine atoms.
2,5-Dibromo-3,4-difluoro-6-iodoaniline: Another halogenated aniline derivative with different substitution patterns.
4-Bromo-2-iodoaniline: Contains bromine and iodine but lacks fluorine atoms.
Uniqueness
2,6-Dibromo-3,5-difluoro-4-iodoaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C6H2Br2F2IN |
|---|---|
Poids moléculaire |
412.80 g/mol |
Nom IUPAC |
2,6-dibromo-3,5-difluoro-4-iodoaniline |
InChI |
InChI=1S/C6H2Br2F2IN/c7-1-3(9)5(11)4(10)2(8)6(1)12/h12H2 |
Clé InChI |
NUUMWSASTOWJQU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)F)I)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


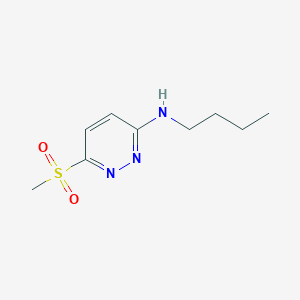
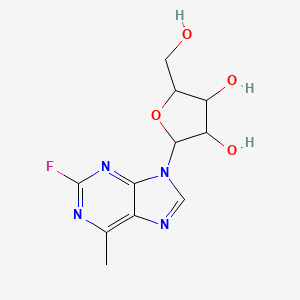
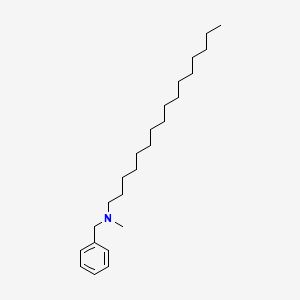

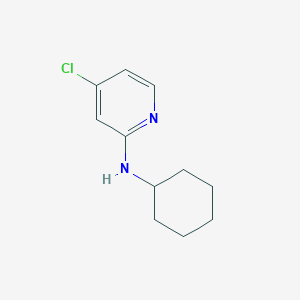
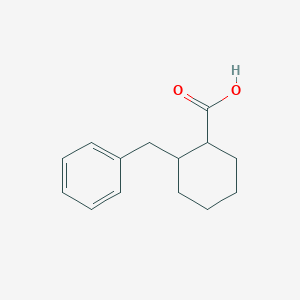
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
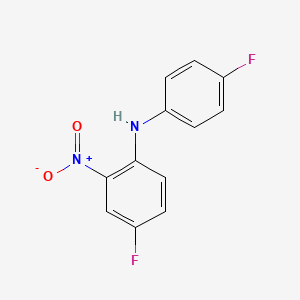

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
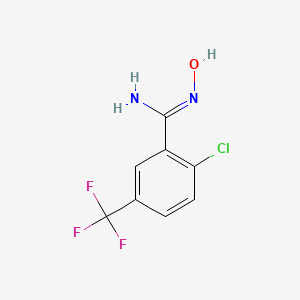
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


